4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-(propan-2-ylidene)benzohydrazide
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Overview
Description
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N’-(propan-2-ylidene)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a benzohydrazide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N’-(propan-2-ylidene)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(2-methoxyphenyl)piperazine with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then reacted with a benzohydrazide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N’-(propan-2-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzohydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N’-(propan-2-ylidene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an alpha1-adrenergic receptor antagonist.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a neuroprotective agent.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N’-(propan-2-ylidene)benzohydrazide involves its interaction with specific molecular targets, primarily alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects such as vasodilation and reduced smooth muscle contraction. This interaction is mediated through the inhibition of receptor activation by endogenous catecholamines like noradrenaline and epinephrine .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used for managing hypertension.
Uniqueness
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N’-(propan-2-ylidene)benzohydrazide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a methoxyphenyl group and a benzohydrazide moiety allows for targeted interactions with alpha1-adrenergic receptors, potentially offering advantages in terms of selectivity and efficacy compared to similar compounds .
Properties
Molecular Formula |
C22H28N4O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N-(propan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C22H28N4O2/c1-17(2)23-24-22(27)19-10-8-18(9-11-19)16-25-12-14-26(15-13-25)20-6-4-5-7-21(20)28-3/h4-11H,12-16H2,1-3H3,(H,24,27) |
InChI Key |
RNQQDSFIRQOITI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
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